molecular formula C12H15N3 B13492645 1-(2,5-Dimethylbenzyl)-1h-pyrazol-4-amine

1-(2,5-Dimethylbenzyl)-1h-pyrazol-4-amine

Katalognummer: B13492645
Molekulargewicht: 201.27 g/mol
InChI-Schlüssel: RJJWENGGIHLWFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Dimethylbenzyl)-1h-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a 2,5-dimethylbenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylbenzyl)-1h-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,5-dimethylbenzyl bromide with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole derivative. The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, and the reaction is typically carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,5-Dimethylbenzyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as alcohols.

    Substitution: Substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dimethylbenzyl)-1h-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Wirkmechanismus

The mechanism of action of 1-(2,5-Dimethylbenzyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2,4-Dimethylbenzyl)-1h-pyrazol-4-amine
  • 1-(3,5-Dimethylbenzyl)-1h-pyrazol-4-amine
  • 1-(2,5-Dimethylphenyl)-1h-pyrazol-4-amine

Uniqueness

1-(2,5-Dimethylbenzyl)-1h-pyrazol-4-amine is unique due to the specific positioning of the dimethyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H15N3

Molekulargewicht

201.27 g/mol

IUPAC-Name

1-[(2,5-dimethylphenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-9-3-4-10(2)11(5-9)7-15-8-12(13)6-14-15/h3-6,8H,7,13H2,1-2H3

InChI-Schlüssel

RJJWENGGIHLWFL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.